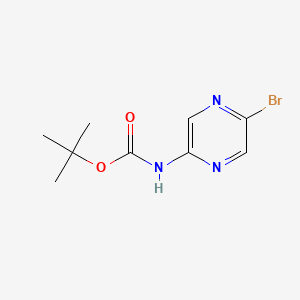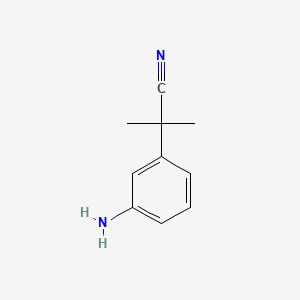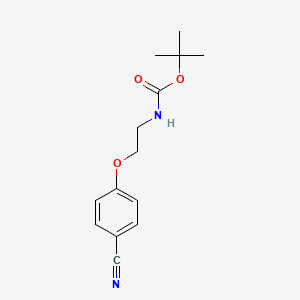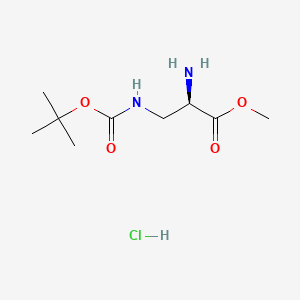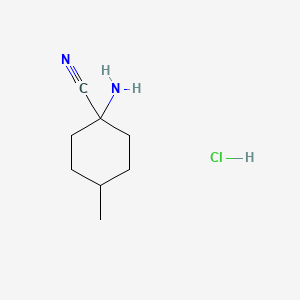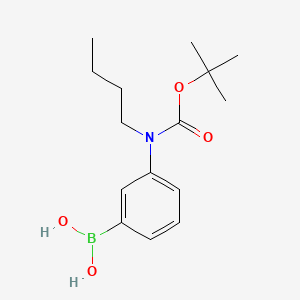
Chlorocholine Chloride-d9
Übersicht
Beschreibung
Chlorocholine Chloride-d9 is a deuterium labeled Chlorocholine chloride . It is an effective plant growth regulator . The molecular formula of Chlorocholine Chloride-d9 is C5H4D9Cl2N and it has a molecular weight of 167.12 .
Synthesis Analysis
Chlorocholine chloride/urea (ClChCl–urea), a deep eutectic solvent (DES), was applied successfully to the modification of silica . The resulting modified silica was characterized by Fourier transform infrared spectroscopy, Brunauer–Emmett–Teller analysis, and elemental analysis .Molecular Structure Analysis
The molecular structure of Chlorocholine Chloride-d9 is represented by the SMILES notation: ClCCN+([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] .Chemical Reactions Analysis
Chlorocholine chloride/urea (ClChCl–urea), a deep eutectic solvent (DES), was used to modify silica . The ClChCl–urea-modified silica is a Lewis adduct with ion exchange properties .Physical And Chemical Properties Analysis
The molecular weight of Chlorocholine Chloride-d9 is 167.12 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Yield Enhancement in Potato Cultivation
Chlorocholine Chloride (CCC) has been studied for its impact on crop yield. Researchers have explored a chitosan-based nanoformulation of CCC (CCC-CS-NFs) to enhance potato yield. The findings indicate that foliar spray of CCC-CS-NFs at higher concentrations (0.16–0.20%) significantly improves chlorophyll content, tuber weight, starch content, and sucrose content in potato plants compared to bulk CCC and bulk chitosan. Moreover, CCC-CS-NFs reduce the amount of the secondary metabolite solanine, contributing to improved yield. By using CCC-CS-NFs, the required CCC application can be reduced by 28-fold while achieving similar potato yield .
Nitrogen Metabolism Enhancement in Summer Maize
Combining CCC with basic nitrogen application has shown promising results in summer maize cultivation. Specifically, the application of CCC combined with basic nitrogen (125 kg·hm-2) enhances nitrogen metabolism, nitrogen use efficiency, and grain yield. This approach optimizes nutrient utilization and contributes to better crop productivity .
Growth and Yield Effects in Various Crops
CCC has been investigated for its effects on plant growth and yield. When applied to the soil, CCC shortens and thickens plant stems by reducing internodal length, ultimately leading to reduced plant height and vegetative growth. Additionally, CCC stimulates the translocation of photosynthates toward the sink. However, it’s important to note that these effects are gradual and less pronounced than when CCC is applied directly to the soil .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloroethyl-tris(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZZMRAGKVHANO-KYRNGWDOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCl)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745732 | |
| Record name | 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorocholine Chloride-d9 | |
CAS RN |
1219257-11-0 | |
| Record name | 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1219257-11-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)

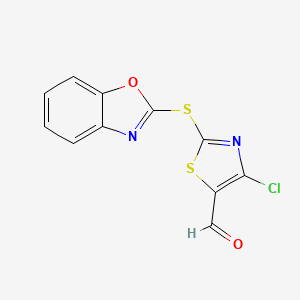

![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)
![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)
![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)
